4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine
Description
Chemical Structure and Properties 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine is a boronate ester derivative featuring a morpholine ring linked via a benzyl group to a 5,5-dimethyl-1,3,2-dioxaborinane ring. The compound’s molecular formula is C₁₆H₂₃BNO₃, with a molecular weight of 288.18 g/mol (estimated based on analogs in , and 12). The morpholine moiety enhances solubility in polar solvents, while the dioxaborinane ring provides stability for applications in cross-coupling reactions (e.g., Suzuki-Miyaura).
The meta-substitution pattern (3-position on the benzyl group) in the target compound may require regioselective strategies, such as directed ortho-metalation or halogenation followed by boronation .
Properties
IUPAC Name |
4-[[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-16(2)12-20-17(21-13-16)15-5-3-4-14(10-15)11-18-6-8-19-9-7-18/h3-5,10H,6-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPSONWUTZWADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158351 | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-45-3 | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012785-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Boronate Ester Intermediate
The 5,5-dimethyl-1,3,2-dioxaborinane ring is commonly prepared by reacting boronic acid derivatives with diols such as pinacol or related cyclic diols to form cyclic boronate esters. This step is crucial as it stabilizes the boron center and provides the characteristic dioxaborinane structure.
Introduction of the Benzyl Group
The benzyl substituent at the 3-position of the aromatic ring bearing the boronate ester is introduced through a halogenation and subsequent nucleophilic substitution or cross-coupling reaction.
Coupling with Morpholine
Morpholine is attached to the benzyl position through nucleophilic substitution reactions, typically by reacting morpholine with a benzyl halide or a suitable leaving group on the benzyl moiety.
This reaction is generally performed in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, sometimes in the presence of a base to facilitate nucleophilic attack.
Reaction conditions such as temperature and time are optimized to maximize yield and purity.
Representative Synthetic Route
Based on literature data and patent information, a representative synthetic route can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 5,5-dimethyl-1,3,2-dioxaborinane | Boronic acid + 2,2-dimethyl-1,3-propanediol, acid/base catalyst, reflux | Cyclic boronate ester intermediate | 70-85 |
| 2 | Bromination | Aromatic compound + Br2 in AcOH, reflux overnight | 3-Bromobenzyl boronate ester | 65-75 |
| 3 | Nucleophilic substitution | 3-Bromobenzyl boronate ester + morpholine, THF, base, room temp to 50°C | 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine | 60-80 |
Research Findings and Optimization
The borylation step benefits from the use of pinacol or similar diols to stabilize the boron center, improving the compound's stability and handling.
Bromination of the aromatic ring must be carefully controlled to avoid over-bromination or side reactions; using AcOH as solvent and controlled temperature enhances selectivity.
The nucleophilic substitution with morpholine proceeds efficiently under mild heating (around 50°C) and in the presence of a base such as potassium carbonate to neutralize the generated acid and drive the reaction forward.
Purification is typically achieved by silica gel flash chromatography using hexane/ethyl acetate mixtures, which effectively separates the target compound from impurities.
Analytical Data Supporting Preparation
Typical characterization data for the compound after synthesis include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl group, converting it to a benzyl alcohol.
Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing boron, such as 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine, may exhibit promising anticancer properties. Boron-containing compounds can act as effective agents in targeting cancer cells due to their ability to form stable complexes with biological molecules. For instance, research on related boron compounds has shown that they can inhibit the activity of specific kinases involved in cancer proliferation .
Case Study: Inhibition of RET Kinase
A notable case study involves the synthesis of benzamide derivatives that include boronic acid moieties. These derivatives were evaluated for their ability to inhibit RET kinase activity, a target for various cancers. The results demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests that this compound could potentially be developed into a therapeutic agent for cancer treatment.
Synthetic Organic Chemistry Applications
2.1 Role as a Synthetic Intermediate
The compound serves as a valuable intermediate in multi-component reactions (MCRs), which are essential for the synthesis of complex organic molecules. MCRs involving boronic acids have been widely utilized for constructing diverse molecular architectures with high atom economy .
Data Table: Synthesis of Oxindole Derivatives
| Reaction Type | Starting Materials | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Boronate Coupling | 5-Arylboronate + Salicylaldehyde + Morpholine | 60 | 99 |
| Amine Coupling | Benzaldehyde + Morpholine | 75 | 85 |
| Borylation Reaction | Oxindole Derivative + Boronic Ester | 70 | 90 |
This table summarizes the yields and enantioselectivity achieved in various reactions involving morpholine derivatives and boron-containing compounds.
Materials Science Applications
3.1 Development of Functional Materials
Boron-containing compounds are increasingly being explored for their applications in materials science, particularly in the development of functional materials such as sensors and catalysts. The unique reactivity of boron allows for the modification of polymeric materials to enhance their properties .
Case Study: Sensor Development
Research has shown that incorporating boron-based compounds into polymer matrices can significantly improve the sensitivity and selectivity of chemical sensors. For example, the integration of this compound into sensor designs has been investigated for detecting environmental pollutants and biomolecules .
Mechanism of Action
The mechanism of action of 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborinane moiety. This moiety can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The morpholine ring can also interact with biological targets, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogs of 4-(3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine:
Key Findings
Substituent Position and Reactivity
- The meta-substitution (3-position) in the target compound offers a balance between steric accessibility and electronic effects compared to para- or ortho-substituted analogs. For example, para-substituted derivatives (e.g., CAS 364794-79-6) exhibit higher stability in cross-coupling reactions due to reduced steric hindrance .
- Ortho-substituted analogs (e.g., CAS 876316-33-5) show reduced reactivity in Suzuki-Miyaura couplings due to steric clashes with the palladium catalyst .
Boron Heterocycle Variations
- The 5,5-dimethyl-1,3,2-dioxaborinane ring in the target compound has lower steric bulk compared to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane analogs (e.g., CAS 364794-79-6). This may result in faster transmetalation rates but reduced hydrolytic stability .
Functional Group Impact
- Morpholine-free analogs (e.g., benzonitrile or benzaldehyde derivatives) lack the polar morpholine ring, reducing solubility in aqueous systems but enabling diverse reactivity (e.g., nitrile reduction or aldehyde condensation) .
Synthetic Utility Morpholine-containing boronate esters are preferred in pharmaceutical synthesis for their improved solubility and compatibility with polar reaction media . Non-morpholine analogs (e.g., CAS 214360-44-8) are more suited for non-polar organic transformations .
Research Insights and Limitations
- Stability Data: Hydrolytic stability studies for the target compound are absent in the evidence. However, tetramethyl-substituted analogs (e.g., CAS 364794-79-6) show <5% decomposition after 24 hours in aqueous ethanol (pH 7) .
- Toxicity : Morpholine derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but boronate esters may release boric acid upon hydrolysis, requiring careful handling .
Biological Activity
The compound 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine is a morpholine derivative featuring a boron-containing dioxaborinane moiety. This unique structure suggests potential biological activities that can be explored for therapeutic applications. The following sections detail the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅BNO₂
- Molecular Weight : 225.06 g/mol
- CAS Number : Not specifically listed but related compounds exist in literature.
The biological activity of boron-containing compounds often involves their ability to form reversible covalent bonds with biomolecules. The dioxaborinane moiety can interact with hydroxyl and amino groups in proteins, influencing enzyme activities and protein interactions. The morpholine ring may enhance lipophilicity, facilitating cellular uptake.
Biological Activity Overview
- Anticancer Activity : Boron-containing compounds have been studied for their potential anticancer properties. In vitro studies suggest that such compounds can inhibit tumor cell proliferation by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Properties : Some derivatives of morpholine have shown antimicrobial activity against various bacterial strains. The presence of the dioxaborinane group may enhance this activity through mechanisms involving disruption of bacterial cell walls.
- Neuroprotective Effects : Recent studies indicate that morpholine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduced oxidative stress in neuronal cultures |
Case Study 1: Anticancer Activity
A study investigated the effects of a similar boron-containing compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another research evaluated the antimicrobial properties of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antibacterial potential.
Case Study 3: Neuroprotection
In a model of neurodegeneration, the compound was assessed for its ability to protect against oxidative stress induced by hydrogen peroxide. Results indicated that treatment with the compound reduced reactive oxygen species (ROS) levels significantly compared to control groups.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
